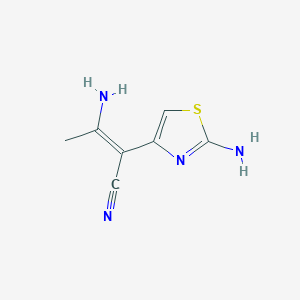

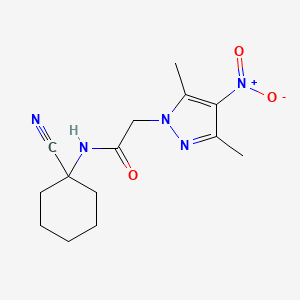

![molecular formula C18H14ClN5OS2 B2616879 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1226439-83-3](/img/structure/B2616879.png)

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The NMR data (1H-NMR and 13C-NMR) and IR data provide valuable information about the structure of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR and IR data . For instance, the NMR data provide information about the hydrogen and carbon atoms in the compound, while the IR data provide information about the functional groups present .Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Explorations into the structural modifications of related compounds demonstrate their potential in improving metabolic stability for pharmaceutical applications. For instance, investigations into various heterocycles as alternatives to the benzothiazole ring indicate efforts to enhance in vitro potency and in vivo efficacy while reducing metabolic deacetylation, highlighting the importance of structural optimization in drug development (Stec et al., 2011).

Antioxidant Activity

The synthesis and molecular docking of thiazol-acetamide derivatives to evaluate their antioxidant efficacy underscore the compound's potential in oxidative stress-related therapeutic applications. Quantum chemical calculations and in vitro studies provide insights into their electronic and chemical reactivity properties, indicating their utility as antioxidants (Hossan, 2020).

Synthetic Methodologies and Chemical Reactivity

The use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinone products showcases innovative synthetic routes in medicinal chemistry. This approach emphasizes the compound's versatility in forming ring-annulated products with potential biological activities, contributing to the diversity of therapeutic agents (Janardhan et al., 2014).

Heterocyclic Compound Synthesis

The compound's utility extends to the synthesis of novel heterocyclic compounds, serving as a precursor for various therapeutically relevant derivatives. This versatility is critical in the discovery and development of new pharmacologically active agents, further emphasizing the significance of heterocyclic chemistry in drug discovery (Raslan et al., 2016).

properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5OS2/c1-10-3-2-4-13-16(10)24-18(27-13)23-15(25)7-12-9-26-17(21-12)22-14-6-5-11(19)8-20-14/h2-6,8-9H,7H2,1H3,(H,20,21,22)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFLXBPYGIXKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2616799.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2616801.png)

![7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B2616802.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

![2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2616807.png)

![1'-Acetyl-7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2616817.png)

![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)